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molecular formula C11H14N2O B8712819 8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine

8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine

Cat. No. B8712819
M. Wt: 190.24 g/mol
InChI Key: KIPIISVZHNPPPR-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 2f (yield: 47%); mp 97-99° C.; IR (KBr) 3250-3000, 2960, 1498, 1307 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.30 (d, 6H, J=7 Hz), 3.06 (sept, 1H, J=7 Hz), 4.99 (s, 2H), 6.65 (t, 1H, J=7 Hz), 7.07 (d, 1H, J=7 Hz), 7.27 (s, 1H), 7.92 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 22.5, 28.3, 62.6, 107.5, 111.8, 121.5, 124.4, 129.3, 143.7, 153.3; MS m/z 190 (M+, 43), 189 (100), 161 (25), 157 (23), 78 (15).
Name
2f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6]2[C:11]([C:12](OCC)=[O:13])=[CH:10][CH:9]=[CH:8][N:7]2[CH:17]=1)([CH3:3])[CH3:2].[K+].[Br-]>>[OH:13][CH2:12][C:11]1[C:6]2[N:7]([CH:17]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=2)[CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
2f
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C2N(C=CC=C2C(=O)OCC)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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